molecular formula C14H15N3O2 B2382940 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1706443-54-0

2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B2382940
CAS No.: 1706443-54-0
M. Wt: 257.293
InChI Key: SBWWLNQWKPPZIQ-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Its core structure, the pyrido[3,4-d]pyrimidine, is a privileged pharmacophore in drug discovery, known for its ability to act as a kinase inhibitor . Kinases are enzymes critical in cell signaling pathways, and their dysregulation is a hallmark of various diseases, including cancer. Researchers are particularly interested in this scaffold for developing potential therapeutic agents that can modulate these pathways. The specific incorporation of a 4-methoxyphenyl substituent at the 2-position is a common structural motif explored to optimize interactions within the ATP-binding pocket of target kinases and to fine-tune the compound's physicochemical properties . Previous studies on analogous pyrido[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against specific kinases, such as Monopolar Spindle 1 (MPS1), a target for anticancer therapy . Furthermore, related structures have shown promising and selective cytotoxicity profiles in screening assays against various human cancer cell lines, including breast cancer (e.g., MCF-7) and renal cancer (e.g., UO-31) models . This suggests the potential for researchers to develop this compound class into highly selective inhibitors. As such, this molecule serves as a versatile and high-value intermediate for researchers synthesizing novel compounds for biological evaluation, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in preclinical studies. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWWLNQWKPPZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a dihydropyridine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrido[3,4-d]pyrimidin-4-one scaffold is highly modifiable, with substituents at the 2-, 7-, or 8-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrido[3,4-d]pyrimidin-4-one Derivatives
Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound: 2-(4-Methoxyphenyl)-pyrido[3,4-d]pyrimidin-4-one 2-(4-Methoxyphenyl) 281.3 (base) Electron-donating group; inferred enhanced solubility
2-[4-(Trifluoromethyl)phenyl]-7-benzyl-pyrido[3,4-d]pyrimidin-4-one hydrochloride 2-(4-Trifluoromethylphenyl), 7-benzyl 421.84 Increased lipophilicity due to CF3 and benzyl groups
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrido[3,4-d]pyrimidin-4-one hydrochloride 2-(Chloro-CF3-pyridinyl) 366.7 (base) Electron-withdrawing groups; potential enhanced stability
6-(4-Fluorophenyl)-2-(oxazolylmethyl)-pyrido[3,4-d]pyrimidin-4-one 6-(4-Fluorophenyl), 2-(oxazolyl) 492.57 Fluorine enhances bioavailability; oxazole may improve binding
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-thioxo-dihydropyrimidin-4-one 3-(4-Methoxyphenyl), 2-thioxo 280.3 Thioxo group increases reactivity; antifungal/antioxidant activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 11e, 11f) Pyrazole fusion, aryl-thiazole substituents ~450–500 Anti-inflammatory activity (comparable to indomethacin); low ulcerogenicity

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group (log P ~2.1) is less lipophilic than trifluoromethylphenyl (log P ~3.5) but more than hydroxyl or thioxo substituents. This balance may improve blood-brain barrier penetration or reduce toxicity.

Biological Activity

2-(4-Methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name 2-(4-Methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Molecular Formula C15H14N4O2
Molecular Weight 270.30 g/mol
Chemical Structure Chemical Structure

Anticancer Properties

Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
  • Case Study : A study highlighted that derivatives of pyrido[3,4-d]pyrimidines showed enhanced potency against the Eph receptor family, which is often overexpressed in tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Various derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Dihydrofolate Reductase (DHFR) : Some studies suggest that pyrido[3,4-d]pyrimidines can act as potent inhibitors of DHFR, which is critical in folate metabolism and DNA synthesis .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Cytoprotection : The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits DHFR
NeuroprotectiveReduces oxidative stress

Case Studies

  • Anticancer Efficacy : A derivative was tested against a panel of cancer cell lines showing IC50 values in the micromolar range. The presence of a methoxy group significantly enhanced activity compared to unsubstituted analogs.
  • Microbial Resistance : In a study assessing resistance patterns, the compound demonstrated efficacy against resistant strains of bacteria that are typically difficult to treat.

Q & A

Q. What are the key considerations for synthesizing 2-(4-methoxyphenyl)-pyrido[3,4-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with cyclocondensation of substituted pyrimidine precursors. Critical steps include:
  • Substituent Introduction : The 4-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while bases like NaH or K2_2CO3_3 facilitate deprotonation .
  • Temperature Control : Reactions often require precise temperatures (e.g., 80–120°C) to balance yield and purity .
    Example workflow:
StepReagents/ConditionsPurpose
14-Methoxyphenylboronic acid, Pd catalystCoupling to core structure
2NaH, DMF, 100°CCyclization
3Chromatography (silica gel)Purification

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH3_3) and pyrido-pyrimidine backbone signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C15_{15}H14_{14}N2_2O2_2) with <2 ppm error.
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles for the fused heterocycle .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize in vitro screens based on structural analogs:
  • Kinase Inhibition Assays : Test against CDK2, EGFR, or Aurora kinases due to pyrido-pyrimidine’s affinity for ATP-binding pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can synthetic efficiency be improved for scaled-up production?

  • Methodological Answer : Optimize via:
  • Catalyst Screening : Replace Pd(PPh3_3)4_4 with cheaper ligands (e.g., XPhos) to reduce costs .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times for steps like cyclization .
  • Solvent Recycling : Recover DMF/DMSO via distillation to minimize waste .

Q. What strategies elucidate the mechanism of action in kinase inhibition?

  • Methodological Answer : Combine computational and experimental approaches:
  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1Q4) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd_d, kon_{on}/koff_{off}) .
  • Mutagenesis Studies : Validate key residues (e.g., gatekeeper mutations in EGFR) to confirm binding specificity .

Q. How can analytical methods be developed for quantifying this compound in biological matrices?

  • Methodological Answer : Adapt HPLC protocols from related pyrido-pyrimidines:
  • Column : C18 (250 × 4.6 mm, 5 µm) with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) .
  • Detection : UV at 270 nm (optimal for aromatic systems) .
  • Validation : Assess linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery (>95%) per ICH guidelines .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Address variability via:
  • Comparative SAR Studies : Systematically modify substituents (e.g., replace methoxy with fluoro) to isolate activity drivers .
  • Meta-Analysis : Pool data from analogs (e.g., 2-(4-fluorophenyl) derivatives) to identify trends in IC50_{50} values .
  • Computational QSAR Models : Train models on public datasets (ChEMBL) to predict bioactivity and validate experimentally .

Q. What structural modifications enhance selectivity for therapeutic targets?

  • Methodological Answer : Focus on:
  • Substituent Engineering : Replace methoxyphenyl with bulkier groups (e.g., neopentyl) to exploit hydrophobic kinase pockets .
  • Core Rigidity : Introduce sp3^3-hybridized carbons to reduce off-target binding .
  • Prodrug Strategies : Add ester/amide prodrug moieties to improve solubility and bioavailability .

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